Methyl 4-((tert-butyldiphenylsilyl)oxy)butanoate
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Overview
Description
Methyl 4-((tert-butyldiphenylsilyl)oxy)butanoate is an organic compound that belongs to the class of silyl ethers. This compound is characterized by the presence of a tert-butyldiphenylsilyl group attached to a butanoate ester. Silyl ethers are commonly used as protecting groups in organic synthesis due to their stability and ease of removal under specific conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-((tert-butyldiphenylsilyl)oxy)butanoate typically involves the protection of a hydroxyl group using tert-butyldiphenylsilyl chloride. The reaction is carried out in the presence of a base such as imidazole or pyridine, which facilitates the formation of the silyl ether. The reaction is usually conducted in an aprotic solvent like dimethylformamide (DMF) or acetonitrile at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the reaction. The reaction conditions are optimized to ensure the highest purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-((tert-butyldiphenylsilyl)oxy)butanoate undergoes various chemical reactions, including:
Oxidation: The silyl ether group can be oxidized to form silanols.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The silyl ether can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Tetra-n-butylammonium fluoride (TBAF) is often used to remove the silyl protecting group.
Major Products Formed
Oxidation: Formation of silanols.
Reduction: Formation of alcohols.
Substitution: Formation of deprotected alcohols or other functionalized derivatives.
Scientific Research Applications
Methyl 4-((tert-butyldiphenylsilyl)oxy)butanoate has several applications in scientific research:
Chemistry: Used as a protecting group for alcohols in multi-step organic synthesis.
Biology: Employed in the synthesis of biologically active molecules where selective protection and deprotection of hydroxyl groups are required.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: Applied in the production of fine chemicals and specialty materials
Mechanism of Action
The mechanism of action of Methyl 4-((tert-butyldiphenylsilyl)oxy)butanoate involves the formation of a stable silyl ether bond. The tert-butyldiphenylsilyl group provides steric hindrance, which enhances the stability of the compound under acidic and basic conditions. The silyl ether can be selectively cleaved using fluoride ions, which attack the silicon atom and break the Si-O bond .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-((tert-butyldimethylsilyl)oxy)butanoate
- Methyl 4-((tert-butyldimethylsilyloxy)methyl)aniline
- (3-((tert-butyldiphenylsilyl)oxy)methyl)oxetan-3-yl)methanol
Uniqueness
Methyl 4-((tert-butyldiphenylsilyl)oxy)butanoate is unique due to the presence of the tert-butyldiphenylsilyl group, which offers greater steric protection compared to other silyl ethers like tert-butyldimethylsilyl. This increased steric bulk provides enhanced stability against acidic and nucleophilic conditions, making it a preferred choice in complex synthetic routes .
Biological Activity
Methyl 4-((tert-butyldiphenylsilyl)oxy)butanoate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the current understanding of its biological activity, including antibacterial, antiparasitic, and other relevant effects, supported by data tables and case studies.
Chemical Structure and Properties
The compound features a tert-butyldiphenylsilyl group, which is known to enhance lipophilicity and stability. This structural modification may contribute to its biological activity by improving membrane permeability and interaction with biological targets.
Biological Activity Overview
1. Antibacterial Activity
Recent studies have indicated that derivatives of compounds similar to this compound exhibit significant antibacterial properties. For instance, a review highlighted that various imidazole derivatives showed activity against Gram-positive and Gram-negative bacteria, suggesting that structural modifications can lead to enhanced bioactivity .
2. Antiparasitic Activity
Compounds with similar structural motifs have been evaluated for their antiparasitic effects. Research on pulchrol analogues demonstrated that bulky alkyl substituents in ester groups significantly increased potency against parasites such as Trypanosoma cruzi and Leishmania species . This suggests that this compound may also exhibit similar antiparasitic activity due to its ester functionality.
Antibacterial Efficacy
A study assessing the antibacterial activity of related compounds found that certain derivatives displayed IC50 values as low as 11 nM against Staphylococcus aureus and other strains . This indicates a strong potential for this compound in treating bacterial infections.
Antiparasitic Activity
In vitro assays on pulchrol analogues showed promising results with selectivity indices (SI) indicating favorable potency against Leishmania species compared to standard treatments like Benznidazole . The most potent analogue exhibited an IC50 of 3.8 μM against T. cruzi, suggesting that structural features similar to those in this compound could enhance antiparasitic efficacy.
Data Tables
Activity | Target Organism | IC50 (µM) | Selectivity Index |
---|---|---|---|
Antibacterial | Staphylococcus aureus | 0.011 | - |
Antibacterial | E. coli | 0.200 | - |
Antiparasitic | T. cruzi | 3.8 | 7.9 |
Antiparasitic | Leishmania brasiliensis | 17.1 | 3.5 |
Research Findings
Recent investigations into related compounds suggest that modifications at the benzylic position and the introduction of bulky groups can enhance biological activity through improved interactions with target proteins . Furthermore, studies indicate that hydrophobic interactions play a crucial role in the binding affinity of these compounds to their biological targets.
Properties
IUPAC Name |
methyl 4-[tert-butyl(diphenyl)silyl]oxybutanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O3Si/c1-21(2,3)25(18-12-7-5-8-13-18,19-14-9-6-10-15-19)24-17-11-16-20(22)23-4/h5-10,12-15H,11,16-17H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLRGNNWNILVFQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCCC(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O3Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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